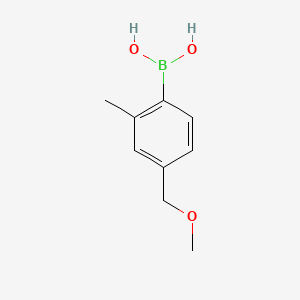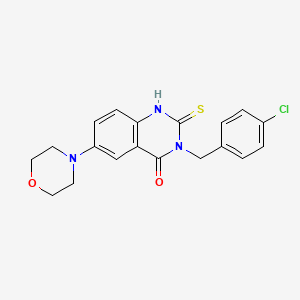![molecular formula C43H46N3O2P B14029722 2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029722.png)
2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide is a complex organic compound with a molecular formula of C43H46N3O2P This compound is notable for its unique structure, which includes a phosphino group and a cinchonan-derived moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide typically involves multiple steps. One common method includes the reaction of the lithium salt of 2-bromo-m-xylene with 1,2-bis(dichlorophosphino)ethane in diethyl ether . This reaction forms the phosphino group, which is then coupled with the cinchonan-derived moiety under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphino group would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which 2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide exerts its effects involves its ability to act as a ligand, binding to metal centers and stabilizing them. This interaction can influence various molecular pathways, depending on the specific metal and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Similar in structure but lacks the cinchonan-derived moiety.
Bis(diphenylphosphino)ethane: Another phosphine ligand with different substituents on the phosphorus atoms.
Uniqueness
2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide is unique due to its combination of a phosphino group and a cinchonan-derived moiety. This dual functionality allows it to interact with a broader range of molecular targets and makes it particularly valuable in specialized research applications.
Propiedades
Fórmula molecular |
C43H46N3O2P |
|---|---|
Peso molecular |
667.8 g/mol |
Nombre IUPAC |
2-bis(2,6-dimethylphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C43H46N3O2P/c1-7-31-26-46-23-21-32(31)24-38(46)40(34-20-22-44-37-19-18-33(48-6)25-36(34)37)45-43(47)35-16-8-9-17-39(35)49(41-27(2)12-10-13-28(41)3)42-29(4)14-11-15-30(42)5/h7-20,22,25,31-32,38,40H,1,21,23-24,26H2,2-6H3,(H,45,47)/t31-,32-,38-,40-/m0/s1 |
Clave InChI |
BOKKEWSODMSQKH-ZXAWEDCFSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)P(C2=CC=CC=C2C(=O)N[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)C5=C6C=C(C=CC6=NC=C5)OC)C7=C(C=CC=C7C)C |
SMILES canónico |
CC1=C(C(=CC=C1)C)P(C2=CC=CC=C2C(=O)NC(C3CC4CCN3CC4C=C)C5=C6C=C(C=CC6=NC=C5)OC)C7=C(C=CC=C7C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)
![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)

![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)
![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)

![2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029710.png)

![tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14029716.png)
